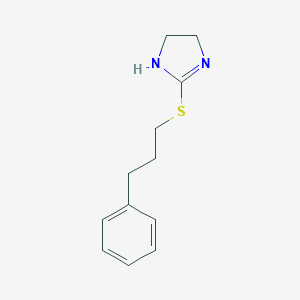
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a white crystalline powder that is soluble in most organic solvents. It is widely used as a catalyst in organic synthesis, and its applications have expanded to include medicinal chemistry, drug discovery, and material science.
科学的研究の応用
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has a wide range of applications in scientific research, particularly in organic synthesis. It is commonly used as a catalyst in esterification, amidation, and transesterification reactions. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has also been used in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. In addition, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has been used as a reagent in the synthesis of polymers, such as polyesters and polyamides.
作用機序
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone acts as a nucleophilic catalyst, facilitating the reaction between the carbonyl group of the substrate and the nucleophile. The morpholine ring of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone acts as a base, deprotonating the nucleophile and making it more reactive. The phenoxyacetyl group of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone stabilizes the intermediate formed during the reaction, increasing the rate of the reaction. The mechanism of action of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has been extensively studied, and its catalytic activity has been found to be highly efficient and selective.
生化学的および生理学的効果
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is non-toxic and does not have any significant adverse effects on human health. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is not metabolized in the body and is rapidly eliminated through urine and feces. However, further studies are required to determine the long-term effects of exposure to 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone.
実験室実験の利点と制限
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has several advantages as a catalyst in lab experiments. It is a highly efficient and selective catalyst, making it ideal for use in organic synthesis. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is also readily available and cost-effective, allowing for large-scale synthesis of compounds. However, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has some limitations, such as its sensitivity to moisture and air, which can affect its catalytic activity. In addition, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be difficult to handle and store due to its hygroscopic nature.
将来の方向性
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has the potential for further research in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used as a catalyst in the synthesis of biologically active compounds with potential therapeutic applications. In drug discovery, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used to synthesize novel drug candidates with improved pharmacological properties. In material science, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used as a catalyst in the synthesis of polymers with unique properties, such as biodegradability and biocompatibility. Further research is required to explore the full potential of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone in these fields.
Conclusion
In conclusion, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is a versatile and efficient catalyst that has gained significant attention in scientific research. Its applications in organic synthesis, medicinal chemistry, drug discovery, and material science have expanded rapidly in recent years. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has a unique mechanism of action and has been found to be highly efficient and selective in catalyzing various reactions. However, further research is required to explore the full potential of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone and its long-term effects on human health.
合成法
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be synthesized through a multistep process that involves the reaction of phenoxyacetic acid with morpholine, followed by acetylation with acetic anhydride and subsequent methylation with methyl iodide. The resulting product is then purified through recrystallization to obtain pure 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone. The synthesis of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is relatively simple and can be carried out on a large scale, making it a cost-effective catalyst for organic synthesis.
特性
製品名 |
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
3,3-dimethyl-4-(2-phenoxyacetyl)morpholin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-14(2)13(17)18-9-8-15(14)12(16)10-19-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChIキー |
YQKJHVHMSUWNMF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCCN1C(=O)COC2=CC=CC=C2)C |
正規SMILES |
CC1(C(=O)OCCN1C(=O)COC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)


![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)